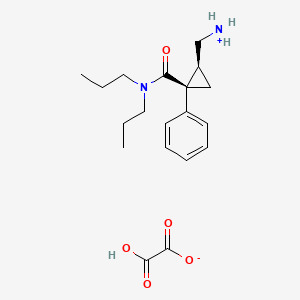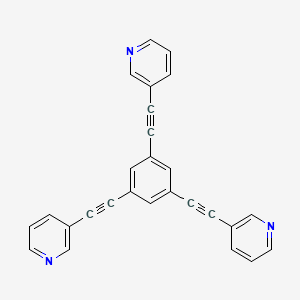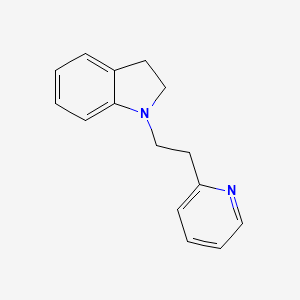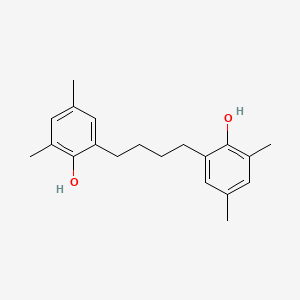![molecular formula C22H14O8 B13738688 2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid](/img/structure/B13738688.png)
2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid is an aromatic dicarboxylic acid derivative. This compound is known for its unique structural properties, which make it a valuable building block in the synthesis of various coordination polymers and metal-organic frameworks. Its structure consists of a terephthalic acid core with two phenyl groups substituted at the 2 and 5 positions, each bearing a carboxylic acid group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid typically involves multi-step organic reactions. One common method includes the reaction of terephthalic acid with substituted benzene derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, solvothermal reactions involving flexible aromatic linkers and metal salts can yield metal-organic frameworks with this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including esterification and subsequent hydrolysis. The process is optimized to ensure high efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and output.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce halogens or other functional groups onto the aromatic rings.
Applications De Recherche Scientifique
2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid has a wide range of scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of advanced materials, including polymers and resins, which have applications in coatings, adhesives, and composites.
Mécanisme D'action
The mechanism by which 2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid exerts its effects depends on its specific application. In coordination chemistry, the compound acts as a ligand, binding to metal ions to form stable complexes. These complexes can exhibit unique properties, such as luminescence or magnetic behavior, due to the interaction between the metal ions and the aromatic rings . The molecular targets and pathways involved vary depending on the specific metal ions and the structure of the resulting complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Terephthalic Acid: A simpler aromatic dicarboxylic acid used in the production of polyethylene terephthalate (PET).
2,5-Furandicarboxylic Acid: A bio-based alternative to terephthalic acid with applications in sustainable polymer production.
Bis(3,5-dicarboxyphenyl)terephthalamide: A related compound used in the synthesis of metal-organic frameworks with similar structural features.
Uniqueness
2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid is unique due to its specific substitution pattern, which provides distinct electronic and steric properties. These properties make it particularly useful in the design of coordination polymers and metal-organic frameworks with tailored functionalities.
Propriétés
Formule moléculaire |
C22H14O8 |
|---|---|
Poids moléculaire |
406.3 g/mol |
Nom IUPAC |
2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid |
InChI |
InChI=1S/C22H14O8/c23-19(24)13-5-7-15(21(27)28)17(9-13)11-1-2-12(4-3-11)18-10-14(20(25)26)6-8-16(18)22(29)30/h1-10H,(H,23,24)(H,25,26)(H,27,28)(H,29,30) |
Clé InChI |
WQLZLYNBQDKQTC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C(C=CC(=C2)C(=O)O)C(=O)O)C3=C(C=CC(=C3)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



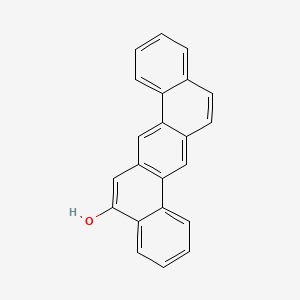



![1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid, 7-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-6-nitro-4-oxo-](/img/structure/B13738627.png)
